molecular formula C21H17N3O2S B2722312 N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide CAS No. 898410-80-5

N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide

Cat. No.: B2722312
CAS No.: 898410-80-5
M. Wt: 375.45
InChI Key: DURQIKNPDIHAHQ-UHFFFAOYSA-N
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Description

N-{5-[2-(Methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide ( 898410-80-5) is a chemical compound with a molecular formula of C 21 H 17 N 3 O 2 S and a molecular weight of 375.45 g/mol . This hybrid molecule is built on a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its versatile biological activities and presence in many pharmacologically active agents . The structure of this acetamide derivative is of significant interest in anticancer research, particularly in the design of potential Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors . VEGFR-2 is a primary mediator of tumor angiogenesis, and its overexpression is documented in a range of malignancies, including hepatocellular carcinoma and breast cancer . Compounds featuring 1,3,4-oxadiazole-naphthalene hybrids, similar in design to this molecule, have been rationally engineered to incorporate key pharmacophoric features necessary for VEGFR-2 binding. These features include a flat heteroaromatic system to interact with the hinge region, a central linker, and an amide moiety that serves as a key pharmacophore occupying the DFG domain . Such structural attributes make this compound a valuable candidate for researchers investigating novel antiangiogenic and antiproliferative agents. This product is supplied for non-human research applications only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-27-18-12-5-4-11-17(18)20-23-24-21(26-20)22-19(25)13-15-9-6-8-14-7-2-3-10-16(14)15/h2-12H,13H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURQIKNPDIHAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems to maintain consistent reaction parameters and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Industrial Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition or activation of specific pathways. The methylsulfanyl group can also undergo metabolic transformations, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural Differences Among Oxadiazole-Based Acetamides
Compound Name Oxadiazole Substituent (Position 5) Acetamide Substituent (Position 2) Key Functional Groups Reference
Target Compound 2-(Methylsulfanyl)phenyl Naphthalen-1-yl –S–CH₃, naphthalene -
2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide 2-Furyl 2-Methoxyphenyl Furan, –OCH₃
N-(3,4-Dichlorophenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 3-Methylphenyl 3,4-Dichlorophenyl –Cl, –CH₃
N-(4-chlorophenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide 4-Chlorophenyl 4-Chlorophenyl –Cl
2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide derivatives 1H-Indol-3-ylmethyl Varied (e.g., 5-Chloro-2-methylphenyl) Indole, –Cl

Key Observations :

  • Electron-Withdrawing Groups (e.g., –Cl in ): Increase polarity and may enhance binding to charged biological targets.
  • Sulfur-Containing Groups (e.g., –S–CH₃ in the target compound): May improve metabolic stability compared to –OCH₃ or furan .

Example :

  • describes S-alkylation of 5-(diphenylmethyl)-1,3,4-oxadiazole-2-thione with chloroacetamide to form –S–CH₂– linkages, confirmed by NMR δ 4.53 ppm .

Spectroscopic Data Comparison

Table 2: NMR and IR Spectral Signatures
Compound ¹H-NMR (δ, ppm) IR (cm⁻¹) Reference
Target Compound –S–CH₂ (δ ~4.5–4.6) C=O (~1670), C–N (~1300) -
2-{[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamide –S–CH₂ (δ 4.14) C=O (1671), –NO₂ (1504)
N-(3,4-Dichlorophenyl)-2-{[5-(3-methylphenyl)-oxadiazol-2-yl]sulfanyl}acetamide Aromatic protons (δ 7.20–8.36) C=O (1682), –Cl (no specific peak)
N-(2-Methoxy-6-methylphenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide –OCH₃ (δ 3.78), indole NH (δ 10.79) C=O (1676), –NH (3292)

Key Findings :

  • The –S–CH₂ group consistently appears as a singlet near δ 4.1–4.6 ppm across oxadiazole derivatives .
  • Naphthalene protons in the target compound would likely resonate as multiplets in δ 7.0–8.5 ppm, similar to naphthalen-1-yloxy derivatives in .
Table 3: Reported Bioactivities of Analogous Compounds
Compound Assay IC₅₀/Result Reference
N-(4-Chloro-2-methylphenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide α-Glucosidase inhibition Moderate activity (µM range)
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]thiadiazol-2-yl}acetamide Anticancer (Caco-2 cells) IC₅₀ = 1.8 µM
N-(3,4-Dichlorophenyl)-2-{[5-(3-methylphenyl)-oxadiazol-2-yl]sulfanyl}acetamide Not reported Hypothesized COX/LOX inhibition

Implications for the Target Compound :

  • The naphthalene group may confer enhanced antiproliferative or anti-inflammatory activity, as seen in naphthalene-containing triazoles .
  • Methylsulfanyl groups could reduce oxidative metabolism, extending half-life compared to –OCH₃ or –Cl derivatives .

Biological Activity

N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 2-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide , with the molecular formula C17H15N3O2SC_{17}H_{15}N_{3}O_{2}S and a molecular weight of approximately 325.3849 g/mol . The structure includes a naphthalene moiety and an oxadiazole ring, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC17H15N3O2S
Molecular Weight325.3849 g/mol
IUPAC Name2-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide
SMILESCSc1ccccc1c3nnc(NC(=O)c2ccccc2C)o3

Antitumor Activity

Research indicates that compounds containing oxadiazole and naphthalene moieties often exhibit antitumor properties . For instance, studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cells through various mechanisms, including the inhibition of Bcl-2 proteins, which are critical in regulating apoptosis. The presence of the methylsulfanyl group may enhance the lipophilicity of the compound, potentially improving its bioavailability and efficacy against tumor cells.

Antimicrobial Properties

In addition to antitumor effects, compounds similar to this compound have demonstrated antimicrobial activity . The oxadiazole ring is known for its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. Preliminary studies suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies provide insights into how modifications in the chemical structure influence biological activity:

  • Oxadiazole Ring : Essential for cytotoxicity; modifications can enhance or reduce activity.
  • Methylsulfanyl Group : May increase lipophilicity and improve cell membrane penetration.
  • Naphthalene Moiety : Contributes to the overall biological profile; compounds with this moiety often show enhanced antitumor and antimicrobial activities.

Study 1: Anticancer Activity

A study evaluated the anticancer potential of various oxadiazole derivatives, including those with naphthalene substituents. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating significant potency.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of naphthalene-containing oxadiazoles. Results showed that these compounds effectively inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

Q & A

Q. How can high-throughput screening (HTS) platforms prioritize derivatives for further study?

  • Methodological Answer :
  • Use 384-well plate assays to screen libraries against multiple targets (e.g., kinase inhibition, antimicrobial activity).
  • Apply cheminformatics tools (e.g., KNIME, Pipeline Pilot) to cluster compounds by structural features and bioactivity profiles .

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